![molecular formula C15H16ClN5O B2567767 1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol CAS No. 890895-96-2](/img/structure/B2567767.png)
1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol is a complex chemical structure with potential applications in various scientific fields. It belongs to the class of pyrazolopyrimidines, a group known for their pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol can be synthesized through a multi-step process:
Starting Materials: : 3-chloro-4-methylphenylamine, pyrazole derivatives, and epichlorohydrin.
Reaction Steps
Nitration: Nitration of 3-chloro-4-methylphenylamine to form the nitro derivative.
Reduction: Reduction of the nitro group to an amine.
Cyclization: Cyclization with pyrazole derivatives to form the pyrazolopyrimidine core.
Addition: Addition of epichlorohydrin to form the final compound.
Reaction Conditions: : These reactions typically require controlled temperatures, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Large-scale production involves optimizing each step to enhance efficiency and minimize costs. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to achieve industrial scalability.
化学反应分析
Types of Reactions It Undergoes
1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol undergoes various chemical reactions:
Oxidation: : Can be oxidized to form ketone derivatives.
Reduction: : Reduction can lead to the formation of alcohol derivatives.
Substitution: : Nucleophilic substitution reactions on the chloro group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: : Employing nucleophiles like sodium azide or sodium methoxide.
Major Products Formed
Depending on the reaction type, products can include ketones, alcohols, and substituted derivatives with modifications on the aromatic ring or pyrazolopyrimidine core.
科学研究应用
Chemistry
Used as a precursor in the synthesis of complex organic compounds due to its functional groups and reactivity.
Biology
Investigated for its potential as a biochemical probe for enzyme activity studies.
Medicine
Explored for therapeutic applications, particularly as a kinase inhibitor in cancer research due to its ability to modulate enzyme functions.
Industry
Applied in the development of advanced materials with specific chemical properties.
作用机制
The compound exerts its effects primarily through interactions with biological targets like enzymes and receptors:
Molecular Targets: : Kinases and other regulatory proteins.
Pathways Involved: : Inhibition of signaling pathways critical for cell growth and survival, which is significant in cancer treatment.
相似化合物的比较
Similar Compounds
1-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol
1-((1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol
Uniqueness
1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol stands out due to the presence of the 3-chloro-4-methylphenyl group, which imparts distinct steric and electronic properties affecting its reactivity and biological activity.
属性
IUPAC Name |
1-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-9-3-4-11(5-13(9)16)21-15-12(7-20-21)14(18-8-19-15)17-6-10(2)22/h3-5,7-8,10,22H,6H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAAVAMQQWLMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({[(1-cyanocyclopropyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2567684.png)
![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2567685.png)
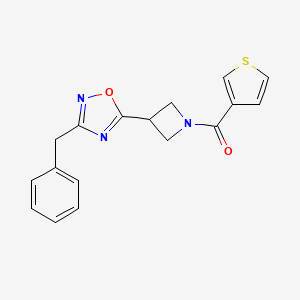
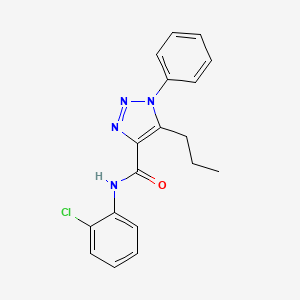
![Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2567690.png)
![[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2567691.png)
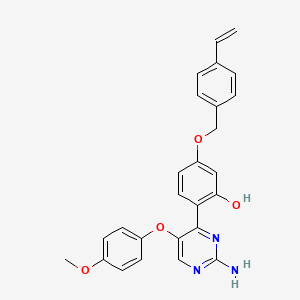
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide](/img/structure/B2567695.png)
![Methyl 2-[2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazol-6-yl]acetate](/img/structure/B2567697.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2567701.png)
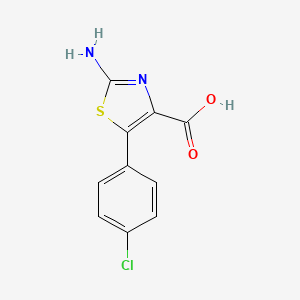
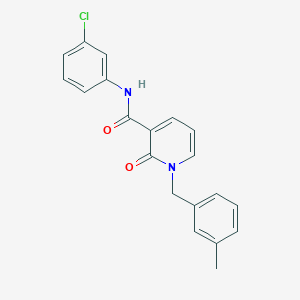
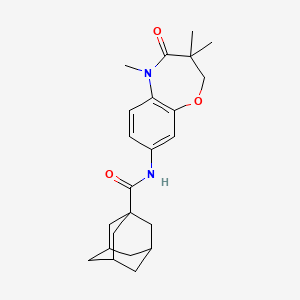
![1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2567706.png)
